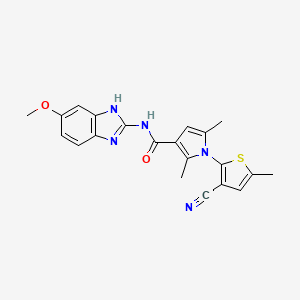![molecular formula C45H61N4O9PSi B12371875 3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12371875.png)
3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(2R,4S,5R)-2-[[bis(4-metoxifenil)-fenilmetoxi]metil]-4-[terc-butil(dimetil)silil]oxi-5-(2,4-dioxo(1,3-15N2)pirimidin-1-il)oxolan-3-il]oxi-[di(propan-2-il)amino]fosfanil]oxipropanonitrilo es un compuesto orgánico complejo con posibles aplicaciones en varios campos como la química, la biología y la medicina. Este compuesto presenta una estructura única que incluye múltiples grupos funcionales, lo que lo convierte en un tema de interés para los investigadores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[[(2R,4S,5R)-2-[[bis(4-metoxifenil)-fenilmetoxi]metil]-4-[terc-butil(dimetil)silil]oxi-5-(2,4-dioxo(1,3-15N2)pirimidin-1-il)oxolan-3-il]oxi-[di(propan-2-il)amino]fosfanil]oxipropanonitrilo generalmente implica varios pasos, incluida la protección y desprotección de grupos funcionales, reacciones de acoplamiento y procesos de purificación. Las condiciones de reacción a menudo requieren temperaturas, disolventes y catalizadores específicos para obtener el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría una síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas de purificación avanzadas como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:
Reducción: La adición de hidrógeno o la eliminación de oxígeno.
Sustitución: El reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones pueden incluir agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos o electrófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas, presiones y disolventes específicos para facilitar las reacciones.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y las condiciones de reacción. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías y mecanismos de reacción.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones entre moléculas pequeñas y macromoléculas biológicas como proteínas y ácidos nucleicos. Puede servir como sonda para investigar procesos y vías celulares.
Medicina
En medicina, este compuesto tiene posibles aplicaciones como agente terapéutico. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato para el desarrollo de fármacos y el tratamiento de enfermedades.
Industria
En la industria, este compuesto se puede utilizar en el desarrollo de nuevos materiales, catalizadores y procesos químicos. Sus propiedades únicas pueden conducir a innovaciones en diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 3-[[(2R,4S,5R)-2-[[bis(4-metoxifenil)-fenilmetoxi]metil]-4-[terc-butil(dimetil)silil]oxi-5-(2,4-dioxo(1,3-15N2)pirimidin-1-il)oxolan-3-il]oxi-[di(propan-2-il)amino]fosfanil]oxipropanonitrilo implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que juegan un papel en varios procesos biológicos. La estructura del compuesto le permite unirse a estos objetivos y modular su actividad, lo que lleva a los efectos deseados.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otras moléculas orgánicas complejas con múltiples grupos funcionales y características estructurales similares. Los ejemplos pueden incluir:
- Análogos de 3-[[(2R,4S,5R)-2-[[bis(4-metoxifenil)-fenilmetoxi]metil]-4-[terc-butil(dimetil)silil]oxi-5-(2,4-dioxo(1,3-15N2)pirimidin-1-il)oxolan-3-il]oxi-[di(propan-2-il)amino]fosfanil]oxipropanonitrilo
- Otros análogos de nucleósidos
- Compuestos complejos protegidos con sililo
Singularidad
La singularidad de 3-[[(2R,4S,5R)-2-[[bis(4-metoxifenil)-fenilmetoxi]metil]-4-[terc-butil(dimetil)silil]oxi-5-(2,4-dioxo(1,3-15N2)pirimidin-1-il)oxolan-3-il]oxi-[di(propan-2-il)amino]fosfanil]oxipropanonitrilo radica en su combinación específica de grupos funcionales y estereoquímica. Esta estructura única imparte propiedades y reactividad específicas que lo distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C45H61N4O9PSi |
|---|---|
Peso molecular |
863.0 g/mol |
Nombre IUPAC |
3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i47+1,48+1 |
Clave InChI |
SKNLXHRBXYGJOC-WUVJXSBUSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[15N]2C=CC(=O)[15NH]C2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


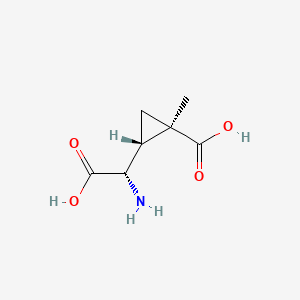
![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
![5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol](/img/structure/B12371805.png)
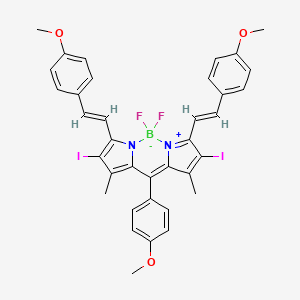
![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)
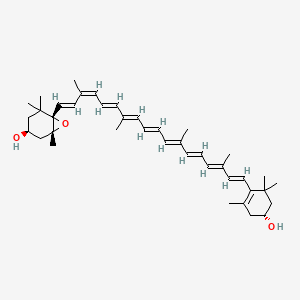
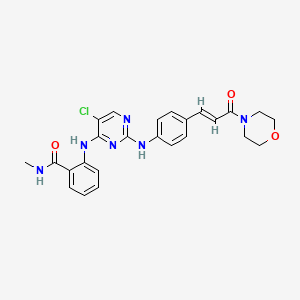
![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)



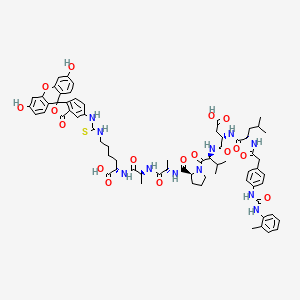
![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
